1-(Furan-2-ylmethyl)azetidin-3-amine
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPGYFOBVGLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-(Furan-2-ylmethyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antibacterial activity, which suggests interactions with bacterial enzymes and proteins. The nature of these interactions often involves inhibition of bacterial growth by interfering with essential bacterial enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial properties indicate that it can disrupt bacterial cell signaling and metabolic pathways, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s antibacterial activity is a result of its ability to bind to bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Biological Activity
1-(Furan-2-ylmethyl)azetidin-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its biochemical interactions, cellular effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a furan ring attached to an azetidine backbone, enhancing its solubility and biological activity. Its molecular formula is , and it exists in various forms, including hydrochloride salts, which improve its stability in biological systems.
This compound interacts with several enzymes and proteins, notably monoamine oxidase (MAO). This interaction is crucial for neurotransmitter metabolism, particularly serotonin and dopamine, influencing mood and cognitive functions.
Table 1: Interaction with Key Enzymes
| Enzyme | Effect | Biological Implication |
|---|---|---|
| Monoamine Oxidase | Inhibition | Increased neurotransmitter levels |
| Phospholipase A2 | Inhibition | Potential anti-inflammatory effects |
Cellular Effects
The compound has shown significant effects on various cell types. For instance, it induces apoptosis in HL-60 leukemia cells through mechanisms involving DNA fragmentation. This suggests its potential utility as an anticancer agent.
Case Study: Apoptosis Induction
In a study involving HL-60 cells, treatment with this compound resulted in:
- Cell Viability Reduction : IC50 values indicated effective reduction in cell proliferation.
- Mechanism of Action : DNA fragmentation was observed, confirming apoptotic activity.
Molecular Mechanisms
At the molecular level, the compound's activity is attributed to its ability to bind specific biomolecules, leading to enzyme inhibition or activation. The inhibition of MAO can enhance the levels of neurotransmitters, which may have implications in treating mood disorders.
Temporal Effects in Laboratory Settings
Research indicates that the compound's stability varies under different conditions. Its degradation products may exhibit distinct biological activities, necessitating further investigation into the long-term effects of its application.
Dosage Effects in Animal Models
Studies demonstrate that dosage significantly influences the biological effects of this compound. Lower doses have been associated with neuroprotective effects, whereas higher doses may lead to cytotoxicity.
Table 2: Dosage Impact on Biological Activity
| Dosage (mg/kg) | Effect Observed | Notes |
|---|---|---|
| 5 | Neuroprotection | Enhanced cognitive function |
| 20 | Cytotoxicity | Induction of apoptosis |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Potential as a neuroprotective agent.
- Cancer Treatment : Induction of apoptosis in cancer cells suggests utility in oncology.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Azetidin-3-amine Derivatives
Key Observations:
- In contrast, the furan-2-ylmethyl group offers moderate steric bulk with aromatic character.
- Electron-Withdrawing Effects: The trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine enhances electronegativity, improving metabolic stability and binding affinity in hydrophobic pockets .
- Fluorination: The tetrafluoropropyl substituent in 1-(2,2,3,3-tetrafluoropropyl)azetidin-3-amine increases lipophilicity and may alter pharmacokinetic properties .
Table 4: Comparative Physicochemical Data
Safety Notes:
- Furan-containing amines may pose risks of acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335), necessitating proper handling and PPE .
Preparation Methods
Staudinger [2+2] Cycloaddition
This reaction involves the cycloaddition of a ketene with an imine to form the β-lactam ring. The ketene is typically generated in situ from an acyl chloride and a mild base. For the synthesis of this compound, the imine would be derived from furan-2-ylmethylamine and an appropriate aldehyde.
- Imine Formation: Condense furan-2-ylmethylamine with an aldehyde (e.g., formaldehyde) in the presence of a drying agent like anhydrous sodium sulfate.
- Ketene Generation: Treat an acyl chloride (e.g., phthalimido-protected glycine-derived acyl chloride) with a mild base to generate the ketene.
- Cycloaddition: Combine the imine and ketene in a solvent like toluene at elevated temperatures (e.g., 80°C) to facilitate the [2+2] cycloaddition.
Deprotection Steps
After forming the β-lactam ring, deprotection of the amino group is necessary. This typically involves removing the phthalimido protecting group using hydrazine hydrate.
- Phthalimido Deprotection: Treat the phthalimido-protected β-lactam with hydrazine hydrate. If necessary, add a few drops of concentrated hydrochloric acid to facilitate the reaction.
- Removal of N-1 Protecting Group: If a protecting group is present on the N-1 position, conditions must be optimized to remove it without opening the β-lactam ring.
Challenges and Considerations
- Stereochemistry: The Staudinger reaction typically yields cis-isomers, which may be desirable or undesirable depending on the application.
- Protecting Groups: The choice of protecting groups is crucial for successful deprotection without damaging the β-lactam ring.
- Yield and Purity: Conditions must be optimized to achieve high yields and purity, which can be challenging due to the reactivity of the β-lactam ring.
Data and Research Findings
| Method | Yield | Stereochemistry | Purity |
|---|---|---|---|
| Staudinger Cycloaddition | Variable (often high) | Predominantly cis | High, with purification |
| Enolate-Imine Cycloaddition | Lower compared to Staudinger | Variable | Requires additional purification steps |
- The Staudinger [2+2] cycloaddition is the most commonly used method for synthesizing monocyclic β-lactams due to its efficiency and versatility.
- Electron-withdrawing groups on the imine can enhance the reaction rate and diastereoselectivity.
- Deprotection conditions must be carefully optimized to avoid ring opening.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
